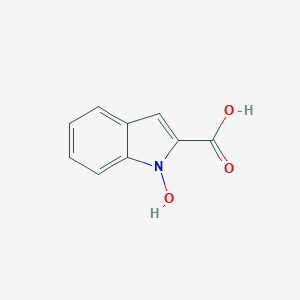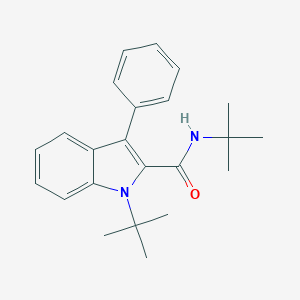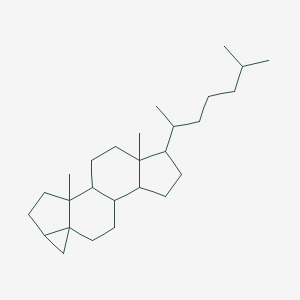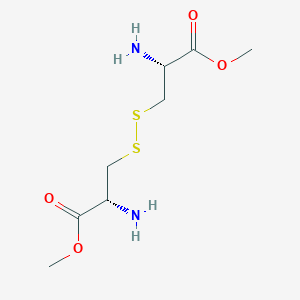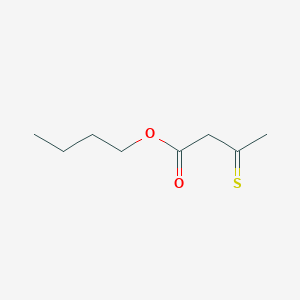
硫酸ハフニウム
概要
説明
Hafnium sulfate is a useful research compound. Its molecular formula is H2HfO4S and its molecular weight is 276.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality Hafnium sulfate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hafnium sulfate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
高誘電率材料
酸化ハフニウム (HfO2) は、硫酸ハフニウムから誘導することができ、最も有望な高誘電率材料の1つとして広く認識されています . それは高誘電率、広いバンドギャップ、優れた熱的および化学的安定性などの注目すべき特性を持っています .
原子層堆積
HfO2の原子層堆積(ALD)は、さまざまな基板上にHfO2薄膜を均一かつコンフォーマルに堆積させることができるため、近年注目を集めています . 硫酸ハフニウムはこのプロセスにおける前駆体として使用できます .
半導体製造
ハフニウムは半導体の製造に使用されます . 前駆体として、硫酸ハフニウムは半導体デバイスにハフニウムベースの層を堆積させるために使用できます .
原子炉制御棒
ハフニウムの中性子を吸収する能力は、原子力用途にとって重要です . 硫酸ハフニウムは、この目的のためにハフニウムベースの材料を製造するために使用できます .
高温合金
ハフニウムの高融点と高温での強度は、航空宇宙用途で価値があります . 硫酸ハフニウムは、これらの高温ハフニウム合金を製造するための出発物質として使用できます
Safety and Hazards
将来の方向性
Hafnium dioxide, a compound related to Hafnium sulfate, has been studied for its potential in next-generation high-speed/low-power electronics . The efficiency of the self-cleaning process and the quality of the resulting semiconductor–oxide interface can be controlled by the molecular adsorption process of the ALD precursors . This suggests potential future directions for the use of Hafnium compounds in the electronics industry.
作用機序
Target of Action
Hafnium sulfate, a compound of hafnium, primarily targets the formation of complexes and crystalline structures . It is known to interact with sulfate, selenite, and selenate anions . The compound’s primary role is in the formation of tetraaqua complexes , which are used in various applications, including the textile industry for treatment of cloths to make them impermeable, fire resistant, and heavier .
Mode of Action
Hafnium sulfate interacts with its targets through hydrothermal synthesis , leading to the formation of tetraaqua complexes . The compound shows characteristic absorption bands for the sulfate, selenite, and selenate anions .
Biochemical Pathways
The biochemical pathways affected by hafnium sulfate primarily involve the formation and decomposition of complexes. The decomposition of the mixed valence selenite-selenate proceeds by two mechanisms, the first one resulting in the formation of intermediate HfO(SeO3) and the second one—its decomposition and formation of dihafnyl selenite Hf2O3(SeO3) . These processes are influenced by the very strong bonds between the HfO2+ and SeO32− ions .
Pharmacokinetics
It’s known that the compound forms complexes that are stable under certain conditions . More research is needed to fully understand the ADME properties of hafnium sulfate and their impact on bioavailability.
Result of Action
The primary result of hafnium sulfate’s action is the formation of stable complexes and crystalline structures . These complexes have various applications, including in the textile industry . The compound also plays a role in the formation of intermediate phases during decomposition .
Action Environment
The action of hafnium sulfate is influenced by environmental factors such as temperature and the presence of other ions. For instance, the compound’s decomposition up to 850 °C leads to the formation of intermediate phases . Additionally, the compound’s interaction with sulfate, selenite, and selenate anions is a key part of its action .
特性
| { "Design of the Synthesis Pathway": "The synthesis of Hafnium sulfate can be achieved by the reaction of Hafnium oxide with sulfuric acid.", "Starting Materials": ["Hafnium oxide", "Sulfuric acid", "Distilled water"], "Reaction": [ "1. Weigh out the required amount of Hafnium oxide and add it to a beaker containing distilled water.", "2. Stir the mixture until the Hafnium oxide is completely dissolved.", "3. Slowly add sulfuric acid to the beaker while stirring the mixture continuously.", "4. Continue stirring the mixture until all the sulfuric acid has been added.", "5. Heat the mixture to around 80°C and maintain this temperature for 1-2 hours.", "6. Allow the mixture to cool to room temperature.", "7. Filter the mixture to remove any impurities.", "8. Wash the precipitate with distilled water several times to remove any remaining impurities.", "9. Dry the precipitate in an oven at around 100°C.", "10. The resulting product is Hafnium sulfate." ] } | |
CAS番号 |
15823-43-5 |
分子式 |
H2HfO4S |
分子量 |
276.57 g/mol |
IUPAC名 |
hafnium;sulfuric acid |
InChI |
InChI=1S/Hf.H2O4S/c;1-5(2,3)4/h;(H2,1,2,3,4) |
InChIキー |
KOELDGKLEFTHGN-UHFFFAOYSA-N |
SMILES |
[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Hf+4] |
正規SMILES |
OS(=O)(=O)O.[Hf] |
| 15823-43-5 | |
物理的記述 |
Liquid |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
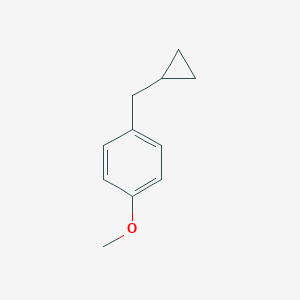
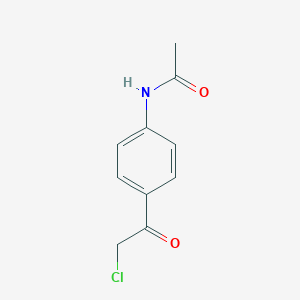
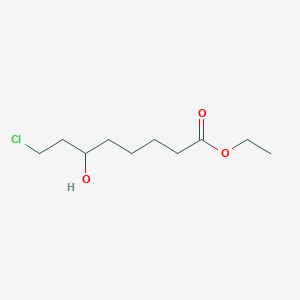
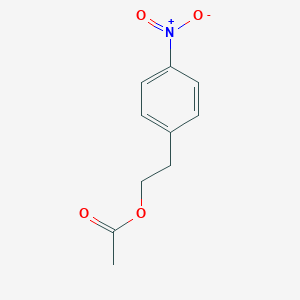

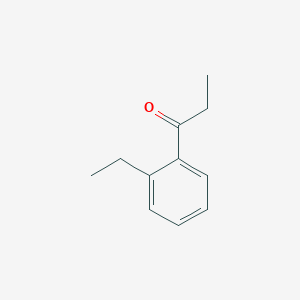
![N-[4-(dimethylamino)butyl]-N',N'-dimethylbutane-1,4-diamine](/img/structure/B92887.png)
